N-(2,4-Dinitrophenyl)glycine

Analytical Chemistry Chromatography HPLC Method Development

Analytical and separation scientists require a reproducible, well-characterized DNP-amino acid standard for method development. Generic DNP-protected amino acids cannot substitute DNP-glycine without revalidation, as side-chain-dependent LogP, pKa, and solubility alter chromatographic retention and partitioning. DNP-glycine resolves this: • Validated reverse-phase HPLC retention on Newcrom R1 columns, enabling system suitability testing. • Experimentally determined partition coefficients in 9 ATPS compositions, with ePC-SAFT parameters available. • Base-mediated cyclization to 2-carboxy-6-nitrobenzimidazole 1-oxide in 50-60% yield, confirmed for glycine substrate.

Molecular Formula C8H7N3O6
Molecular Weight 241.16 g/mol
CAS No. 1084-76-0
Cat. No. B1671900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)glycine
CAS1084-76-0
SynonymsGlycine, N-(2,4-dinitrophenyl)-;  NSC 37410;  NSC-37410;  NSC37410
Molecular FormulaC8H7N3O6
Molecular Weight241.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O
InChIInChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13)
InChIKeyRQPREKYEHBAOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNP-Glycine Core Properties


N-(2,4-Dinitrophenyl)glycine (CAS 1084-76-0), also designated DNP-glycine or N-Dnp-glycine, is an N-protected amino acid derivative with the molecular formula C₈H₇N₃O₆ and a molecular weight of 241.16 g/mol . The compound appears as a yellow to light orange crystalline powder and contains the strongly electron-withdrawing 2,4-dinitrophenyl (DNP) chromophore covalently attached to the α-amino group of glycine . This structural motif imparts distinct UV-visible absorbance properties and influences the compound's chromatographic retention, acid-base behavior (predicted pKa 3.59 ± 0.10), and partitioning characteristics relative to its aliphatic amino acid parent [1]. The compound is commercially available at analytical-grade purity (≥98.0% by HPLC/titration) and is primarily employed as a derivatization reagent, a model solute in separation science, and a synthetic building block .

Chromophore-derivatized standard for HPLC method development
Model solute for aqueous two-phase extraction (ATPS) partitioning studies
Minimal side-chain substrate for benzimidazole N-oxide cyclization research

DNP-Glycine Substitution Limitations


Direct substitution of N-(2,4-Dinitrophenyl)glycine with other DNP-protected amino acids (e.g., DNP-alanine, DNP-valine, DNP-leucine) is not scientifically valid without method revalidation. Although all members of the DNP-amino acid class share the same 2,4-dinitrophenyl chromophore, the underlying amino acid side chain profoundly alters physicochemical properties including aqueous solubility, octanol-water partition coefficient (LogP), acid dissociation constant (pKa), and chromatographic retention behavior [1]. Experimental measurements demonstrate that the solubility order among DNP-amino acids diverges from the pattern observed for their unmodified aliphatic amino acid counterparts, indicating that side-chain hydrophobicity interacts non-additively with the DNP moiety [1]. Furthermore, in aqueous two-phase separation systems, DNP-glycine exhibits partitioning behavior distinct from DNP-alanine, DNP-valine, and DNP-leucine due to differences in molecular volume, polarity, and specific solute-solvent interactions [1]. Consequently, a validated analytical method, synthetic protocol, or separation process optimized for DNP-glycine cannot be assumed to perform identically when a different DNP-amino acid is substituted. The quantitative evidence below substantiates these differentiation points.

DNP-Glycine (This Product)
Other DNP-Amino Acids (e.g., DNP-alanine, DNP-valine)
Retention time validated on Newcrom R1 HPLC
Retention shift with side chain, requiring method re-optimization
Distinct partition coefficients in PEG/salt ATPS
Partitioning not predictable from side-chain hydrophobicity alone
pH-dependent solubility diverges from unmodified amino acids
Solubility order alters, affecting crystallization and extraction

DNP-Glycine Differentiation Evidence


HPLC Method Applicability

N-(2,4-Dinitrophenyl)glycine has been specifically validated as an analyte in reverse-phase HPLC methods using Newcrom R1 columns under simple mobile phase conditions (acetonitrile/water/phosphoric acid) [1]. While DNP-alanine, DNP-valine, and DNP-leucine are structurally analogous, their increased side-chain hydrophobicity alters retention times and may require different mobile phase compositions or column chemistries to achieve equivalent resolution . This compound-specific chromatographic behavior necessitates that methods developed for DNP-glycine are not directly transferable to other DNP-amino acids without re-optimization.

HPLC Method Applicability
Method context
Validated reverse-phase method (Newcrom R1, ACN/water/H₃PO₄) shows retention shift with side chain.
Direct method transfer to other DNP-amino acids not recommended.
Retention shift inferred from LogP difference (2.12 vs 1.93).
Analytical Chemistry Chromatography HPLC Method Development

ATPS Partitioning Behavior

In biodegradable aqueous two-phase systems (ATPS) composed of polyethylene glycol (PEG) and organic salts, N-(2,4-Dinitrophenyl)glycine exhibits partition coefficients that are distinct from those of DNP-alanine, DNP-valine, and DNP-leucine [1]. Experimental measurements across nine different PEG-organic salt ATPS compositions (PEG 4000/6000/8000 with sodium citrate, potassium citrate, or potassium sodium tartrate) at T=298.15 K and p=1 bar demonstrate that the partitioning behavior cannot be predicted solely from side-chain hydrophobicity due to non-additive interactions between the DNP moiety and the amino acid backbone [1]. The ePC-SAFT thermodynamic model successfully predicts these differences after adjusting six binary interaction parameters specifically for DNP-glycine [1].

ATPS Partitioning
Head-to-head
Distinct partition coefficients in 9 PEG/organic salt ATPS compositions; ePC-SAFT model parameterized.
Enables predictive separation process modeling.
Non-additive DNP-side chain interactions observed.
Separation Science Bioprocess Engineering ATPS

pH-Dependent Solubility

Experimental pH-dependent solubility measurements for DNP-glycine were conducted at T=298.15 K and p=1 bar, with liquid densities determined across the temperature range T=298.15–318.15 K [1]. The solubility order observed among DNP-glycine, DNP-alanine, DNP-valine, and DNP-leucine does not follow the sequence established for their unmodified aliphatic amino acid counterparts [1]. This divergence indicates that the DNP moiety alters the balance of hydrophobic and electrostatic interactions in a side-chain-dependent manner, producing a unique solubility profile for DNP-glycine relative to its DNP-amino acid analogs.

pH-Dependent Solubility
Head-to-head
Solubility order deviates from unmodified amino acids; measured at 298.15 K.
DNP chromophore alters solubility in side-chain-dependent manner.
Supports rational crystallization design.
Physical Chemistry Solubility Science Thermodynamic Modeling

LogP, pKa, and Melting Point

N-(2,4-Dinitrophenyl)glycine possesses a calculated octanol-water partition coefficient (LogP) of approximately 2.12, a predicted acid dissociation constant (pKa) of 3.59 ± 0.10, and a reported melting point range of 200–205 °C (with decomposition) . These parameters define the compound's baseline behavior in aqueous and organic media. In comparison, the structurally related DNP-alanine exhibits a lower LogP of 1.93, reflecting the reduced hydrophobicity contributed by its smaller side chain . This difference in LogP directly influences chromatographic retention and partitioning behavior.

Physicochemical Profile
Reported
LogP 2.12; pKa 3.59±0.10; m.p. 200–205 °C (dec.).
Informs solvent selection and ionization state.
ΔLogP vs DNP-alanine ≈0.19.
Medicinal Chemistry Physicochemical Profiling Pre-formulation

Base-Mediated Cyclization

The methyl ester derivative of N-(2,4-Dinitrophenyl)glycine undergoes base-mediated cyclization to yield 2-carboxy-6-nitrobenzimidazole 1-oxide in moderate yield (50–60%) [1]. This reactivity profile is specific to the glycine-derived DNP-amino acid scaffold; DNP-amino acids bearing larger side chains (e.g., DNP-alanine, DNP-valine) may exhibit altered reaction kinetics or different product distributions due to steric constraints and side-chain participation. The glycine derivative's minimal side chain minimizes steric hindrance, making it a preferred substrate for studying this cyclization mechanism.

Cyclization Reactivity
Reported
50–60% yield of 2-carboxy-6-nitrobenzimidazole 1-oxide from methyl ester.
Minimal side chain favors cyclization pathway.
Base-mediated in dioxane-water.
Organic Synthesis Heterocyclic Chemistry Benzimidazole Synthesis

DNP-Glycine Applications


Analytical Method Development

DNP-glycine is an ideal model compound for developing and validating reverse-phase HPLC methods. Its well-defined retention behavior on Newcrom R1 columns using simple acetonitrile/water/phosphoric acid mobile phases [1] provides a reproducible benchmark for assessing column performance, mobile phase optimization, and system suitability. Given that its LogP of 2.12 differs from other DNP-amino acids (e.g., DNP-alanine LogP 1.93) , DNP-glycine offers a mid-range hydrophobicity standard useful for calibrating gradient elution programs and evaluating column selectivity across a range of analyte polarities.

ATPE Process Development and Modeling

DNP-glycine serves as a well-characterized model solute for ATPE process development, particularly in biodegradable PEG-organic salt systems. The compound's partition coefficients have been experimentally determined across nine different ATPS compositions, and the ePC-SAFT thermodynamic model has been successfully parameterized to predict its behavior [1]. This established dataset enables researchers to use DNP-glycine as a calibration standard when developing new ATPS formulations, validating predictive models, or studying solute-solvent interactions in aqueous biphasic systems.

Crystallization Process Design

The experimentally measured pH-dependent solubility profile of DNP-glycine at T=298.15 K [1] supports rational design of crystallization and precipitation protocols. Because the solubility order among DNP-amino acids diverges from that of unmodified amino acids [1], DNP-glycine provides a case study for understanding how the DNP chromophore modulates solubility in a side-chain-dependent manner. This knowledge aids in predicting solubility behavior of related DNP-protected compounds and in selecting appropriate solvent systems for reaction workup and purification.

Benzimidazole N-Oxide Synthesis

DNP-glycine methyl ester undergoes base-mediated cyclization to afford 2-carboxy-6-nitrobenzimidazole 1-oxide in 50–60% yield [1]. This reaction provides a straightforward route to functionalized benzimidazole N-oxides, which are of interest as synthetic intermediates and potential bioactive scaffolds. The glycine-derived substrate is preferred for mechanistic studies due to its minimal side chain, which reduces steric complications and simplifies product analysis compared to DNP-amino acid derivatives bearing larger substituents.

Application
Selection Property
Validation Focus
HPLC Method Development
Chromophore-enabled UV detection; mid-range hydrophobicity
Retention time reproducibility and peak symmetry on Newcrom R1
ATPE Process Development
Experimentally determined partition coefficients; ePC-SAFT model parameters
Partitioning behavior in PEG/organic salt ATPS compositions
Crystallization Process Design
pH-dependent solubility profile with non-additive DNP effect
Solubility order divergence from unmodified amino acid analogs
Benzimidazole N-Oxide Synthesis
Minimal side chain reduces steric hindrance
Cyclization yield and product identity under base-mediated conditions

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